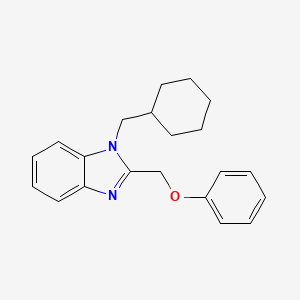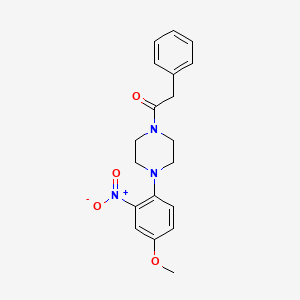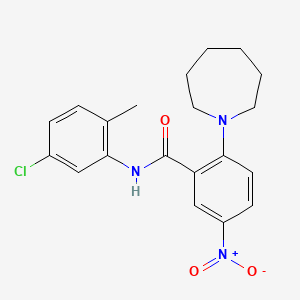
1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole
Übersicht
Beschreibung
1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzimidazole derivatives and has been studied extensively for its potential applications in various fields such as medicine, agriculture, and chemical synthesis.
Wirkmechanismus
The exact mechanism of action of 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of various diseases. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
Several studies have shown that 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. Moreover, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, it exhibits significant pharmacological effects at relatively low concentrations, making it a cost-effective candidate for drug development.
However, the compound also has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, have not been fully characterized, which can limit its potential for clinical translation.
Zukünftige Richtungen
Several future directions can be explored for the compound 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole. One potential direction is to study its potential applications in the field of agriculture. It has been shown to exhibit significant anti-microbial properties, making it a potential candidate for the development of new pesticides and fungicides.
Another potential direction is to study its potential applications in the field of neurodegenerative diseases. Several studies have shown that the compound exhibits significant neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole is a promising compound that has gained significant attention in the field of scientific research. It exhibits significant pharmacological effects and has potential applications in various fields such as medicine, agriculture, and chemical synthesis. However, further research is needed to fully characterize its pharmacokinetic properties and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
The compound 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)-2-(phenoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBUXXRNXRFKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4185699.png)
![ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4185706.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-nitrophenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B4185713.png)

![N,N''-1,3-pentanediylbis[N'-phenyl(thiourea)]](/img/structure/B4185727.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4185734.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4185745.png)
![ethyl 4-[(4-{[benzyl(methyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B4185749.png)

![2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B4185760.png)
![methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate](/img/structure/B4185762.png)
![1-{1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4185767.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4185799.png)